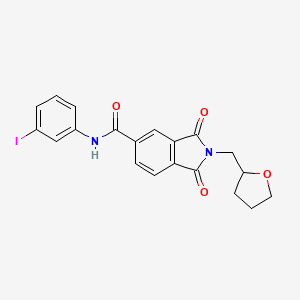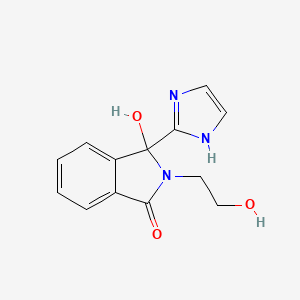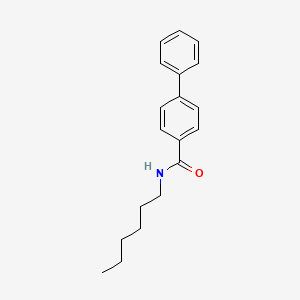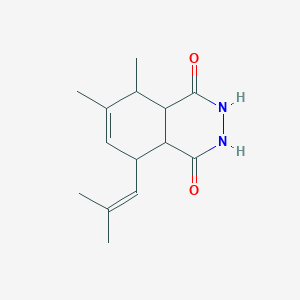
N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide, also known as CMDB, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CMDB is a member of the butanamide family and is a pyrimidine derivative. Its unique chemical structure makes it an interesting compound to study and explore its various properties.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide is not fully understood. However, studies have shown that N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has also been shown to interact with certain receptors in the brain, which may explain its effects on the central nervous system.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide can induce apoptosis, or programmed cell death, in cancer cells. N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. In addition, N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has been shown to have analgesic effects and can reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide in lab experiments is its unique chemical structure, which makes it an interesting compound to study. N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide in lab experiments is its potential toxicity. Studies have shown that high doses of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide can be toxic to cells and may cause adverse effects.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide. One potential direction is to explore the potential applications of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide in the field of cancer research. Further studies are needed to understand the mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide and its potential as a cancer treatment. Another potential direction is to explore the effects of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide on the central nervous system. Studies are needed to understand the potential therapeutic applications of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide in the treatment of neurological disorders. Finally, future research could focus on developing new derivatives of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide with improved properties and reduced toxicity.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has also been used in the field of neuroscience to study the effects of the compound on the central nervous system. While N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has several advantages as a research compound, its potential toxicity is a limitation that needs to be addressed. Future research on N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide could focus on exploring its potential therapeutic applications in various fields.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide is a complex process that involves several steps. The first step involves the reaction of 3-chloro-4-methylphenylamine with ethyl 2-oxo-4,6-dimethyl-1-piperidinecarboxylate to form the intermediate compound. The intermediate compound is then treated with butyryl chloride to yield the final product, N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide. The synthesis of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide is a multi-step process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide is in the field of cancer research. Studies have shown that N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has anti-cancer properties and can inhibit the growth of cancer cells. N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has also been used in the field of neuroscience to study the effects of the compound on the central nervous system.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-5-15(21-12(4)8-11(3)19-17(21)23)16(22)20-13-7-6-10(2)14(18)9-13/h6-9,15H,5H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKJYOMXPGKLTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)C)Cl)N2C(=CC(=NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5052037.png)
![2-chloro-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5052040.png)
![benzyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate](/img/structure/B5052045.png)

![tert-butyl (2-(benzyloxy)-1-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}propyl)carbamate](/img/structure/B5052059.png)



![2-(3-methoxypropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5052089.png)

![N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide](/img/structure/B5052103.png)
![1-{[5-(isopropylthio)pentyl]oxy}-2,4-dimethylbenzene](/img/structure/B5052112.png)
![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5052130.png)